N-(2,3-dihydro-1H-inden-5-yl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide
Description
This compound features a structurally complex tetracyclic core fused with a 2,3-dihydro-1H-indenyl group via an acetamide linker. The tetracyclic system (7.7.0.0²,⁶.0¹¹,¹⁶) incorporates a sulfur atom (10-thia), a methyl group at position 13, and a ketone (5-oxo), distinguishing it from simpler heterocyclic analogs. Such hybrid architectures are often explored for bioactive applications, leveraging structural complexity for target specificity .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(13-methyl-5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-13-5-8-17-18(9-13)31-22-20(17)21-26-28(23(30)27(21)12-24-22)11-19(29)25-16-7-6-14-3-2-4-15(14)10-16/h6-7,10,12-13H,2-5,8-9,11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRVVVNRVJWOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC6=C(CCC6)C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Structure : The 10-thia group’s lower electronegativity versus nitrogen/oxygen may stabilize charge-transfer interactions in biological systems, a property absent in and compounds .
- Retention Behavior: The 5-oxo group likely increases retention in reversed-phase chromatography compared to non-ketone analogs, as seen in flavonoid studies () .
- Compatibility in Formulations : The acetamide linker and indenyl group may improve compatibility with microbial pesticides compared to halogenated benzamides, which often exhibit toxicity toward biocontrol agents .
Q & A
Q. What synthetic strategies are effective for constructing the tetraazatetracyclic core of this compound?
The synthesis involves multi-step pathways, including cyclization reactions and functional group transformations. Key steps include:
- Cyclization : Use of acetic anhydride or thioether-forming reagents to assemble the tetracyclic framework .
- Substituent introduction : Methoxy or chloro phenyl groups are incorporated via nucleophilic substitution or coupling reactions .
- Purification : High-Performance Liquid Chromatography (HPLC) ensures purity (>95% by area normalization) . Critical parameters : Reaction temperature (60–80°C), solvent choice (DMF for polar intermediates), and catalyst selection (e.g., triethylamine for acetylation) .
Q. Which analytical techniques are essential for characterizing this compound?
A combination of spectroscopic and chromatographic methods is required:
| Technique | Application | Example Data |
|---|---|---|
| 1H/13C NMR | Confirm skeletal structure and substituents | δ 7.2–8.1 ppm (aromatic protons), δ 170–175 ppm (carbonyl carbons) . |
| HPLC | Assess purity | Retention time: 12.3 min (C18 column, acetonitrile/water gradient) . |
| IR Spectroscopy | Identify functional groups | Peaks at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N) . |
Q. How should researchers handle stability and storage of this compound?
- Storage : Keep at –20°C under inert gas (argon) to prevent oxidation .
- Stability : Limited data suggest sensitivity to moisture; use anhydrous solvents during handling .
Advanced Research Questions
Q. What computational tools can optimize reaction conditions for this compound’s synthesis?
Quantum chemical calculations (e.g., DFT) and AI-driven platforms like COMSOL Multiphysics enable:
- Reaction pathway prediction : Identifying low-energy intermediates .
- Parameter optimization : Machine learning models correlate solvent polarity and reaction yield, reducing trial-and-error . Example: AI-guided selection of DMF over THF increased cyclization yield by 22% in analogous tetraazatetracyclo compounds .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Chloro vs. methoxy substituents : Chlorophenyl derivatives show 3-fold higher enzyme inhibition (IC50 = 0.8 µM) in kinase assays compared to methoxy analogs, likely due to enhanced electrophilicity .
- Thioether vs. sulfonyl groups : Sulfonyl variants exhibit reduced solubility but improved metabolic stability (t1/2 increased from 2.1 to 5.7 hrs in microsomal assays) .
Q. What methodologies resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 45% vs. 68% for similar routes) arise from:
Q. How can crystallography (e.g., SHELX) elucidate this compound’s 3D structure?
Single-crystal X-ray diffraction with SHELXL refines:
- Bond angles : Deviations <1° from idealized geometry confirm strain in the tetracyclic core .
- Intermolecular interactions : Hydrogen bonding between acetamide NH and carbonyl oxygen stabilizes crystal packing .
Methodological Considerations Table
| Challenge | Solution | References |
|---|---|---|
| Low cyclization yield | Use DMF as solvent, 70°C, and slow reagent addition | |
| Spectral overlap in NMR | Apply 2D NMR (COSY, HSQC) for resonance assignment | |
| Toxicity concerns | Follow GHS guidelines: Use fume hoods and nitrile gloves |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
